
CAS number 6-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Fluoroquinolin-3-amine

Cat. No.: B1593055 Get Quote

<An In-depth Technical Guide to 6-Fluoroquinolin-3-amine (CAS: 742699-00-9)

A Senior Application Scientist's Perspective on a Cornerstone of Modern Medicinal Chemistry

Abstract
6-Fluoroquinolin-3-amine is a critical heterocyclic building block, foundational to the synthesis

of numerous clinically significant pharmaceuticals, most notably the fluoroquinolone class of

antibiotics. The strategic placement of the fluorine atom at the C-6 position and the amine

group at the C-3 position provides a synthetically versatile scaffold with inherent

pharmacophoric properties. This guide offers an in-depth analysis of 6-Fluoroquinolin-3-
amine, covering its physicochemical characteristics, robust synthesis and characterization

protocols, and its pivotal role in drug discovery. The content herein is structured to provide

researchers, scientists, and drug development professionals with both foundational knowledge

and actionable, field-proven insights.

Introduction: The Strategic Importance of 6-
Fluoroquinolin-3-amine
The quinoline core is a privileged scaffold in medicinal chemistry, present in a wide array of

therapeutic agents. The introduction of a fluorine atom at the 6-position was a watershed

moment in the development of quinolone antibiotics, dramatically enhancing potency and

broadening the spectrum of activity.[1][2][3] This enhancement is attributed to improved cell

penetration and stronger inhibition of target enzymes like DNA gyrase.[1][3] 6-Fluoroquinolin-
3-amine (CAS No. 742699-00-9) embodies this crucial structural motif. The 3-amino group
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serves as a versatile synthetic handle, allowing for the facile construction of more complex

derivatives, making it an indispensable intermediate in the multi-step synthesis of advanced

therapeutic agents.[4][5][6] Beyond antibiotics, the quinoline nucleus is actively explored for

developing novel kinase inhibitors for oncology, underscoring the continued relevance of this

core structure.[7][8][9]

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of

its effective application in synthesis and development. The key properties of 6-Fluoroquinolin-
3-amine are summarized below.

Table 1: Core Properties of 6-Fluoroquinolin-3-amine

Property Value Reference(s)

CAS Number 742699-00-9 [10]

Molecular Formula C₉H₇FN₂ [10]

Molecular Weight 162.17 g/mol [11]

IUPAC Name 6-fluoroquinolin-3-amine [10]

Appearance
Beige to light brown

powder/solid
[12]

Purity Typically ≥95%

XLogP3 1.9 [11]

Hydrogen Bond Donor Count 1 [11]

Hydrogen Bond Acceptor

Count
3 [11]

SMILES
NC1=CN=C2C=CC(F)=CC2=C

1
[10]

Note: Some properties are computed and may vary slightly from experimental values.
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Synthesis and Purification: A Validated Protocol
The synthesis of 3-aminoquinolines can be approached through several classic organic

reactions, such as the Friedländer or Skraup syntheses.[13][14] A highly reliable and common

laboratory-scale approach involves the reduction of the corresponding 3-nitroquinoline

precursor. This two-step approach provides a clear and controllable pathway to the desired

product.

Causality in Protocol Design: The choice of a nitro-reduction pathway is strategic. 6-

Nitroquinolines can often be synthesized via electrophilic nitration of the parent quinoline or

through cyclization reactions like the Skraup synthesis using nitrated anilines.[12] The

subsequent reduction is typically high-yielding and clean. Catalytic hydrogenation is preferred

for its efficiency and clean workup, avoiding the use of stoichiometric metal reductants that can

complicate purification.

Workflow: Synthesis via Reduction of 6-Fluoro-3-
nitroquinoline
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Part A: Synthesis

Part B: Purification
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Caption: Synthesis and purification workflow for 6-Fluoroquinolin-3-amine.
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Step-by-Step Experimental Protocol:
Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-fluoro-3-nitroquinoline (1.0

eq) in a solvent such as methanol or ethanol.

Catalyst Addition: Carefully add Palladium on Carbon (10% Pd, ~5-10 mol%) to the solution

under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Pd/C is a highly efficient

catalyst for the reduction of aromatic nitro groups to amines. The inert atmosphere prevents

potential ignition of the catalyst in the presence of solvent and hydrogen.

Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the

vessel with hydrogen (typically 50 psi or as per equipment specifications) and stir the

reaction mixture vigorously at room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

This typically takes 4-12 hours.

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the

vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the

palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to

ensure complete recovery of the product. Rationale: Celite filtration provides a safe and

effective method for removing the fine, often pyrophoric, palladium catalyst.

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield

the crude 6-fluoroquinolin-3-amine.

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal

amount of hot solvent (e.g., toluene or ethanol) and allow it to cool slowly to room

temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified

crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating
System
Confirming the identity and purity of the synthesized 6-Fluoroquinolin-3-amine is paramount.

The following methods constitute a standard characterization workflow that validates the
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success of the synthesis protocol.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final

compound. A successful synthesis will show a single major peak (typically >95% area) at a

characteristic retention time.

Mass Spectrometry (MS): Provides confirmation of the molecular weight. In Electrospray

Ionization (ESI) positive mode, the spectrum should exhibit a prominent peak corresponding

to the protonated molecule [M+H]⁺ at m/z ≈ 163.17.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural

confirmation.[15][16]

¹H NMR: The spectrum will show characteristic signals in the aromatic region (typically δ

7.0-9.0 ppm). Key features include distinct doublets and multiplets for the protons on the

quinoline core, with coupling patterns influenced by the fluorine atom. The protons of the

amino group (-NH₂) will appear as a broad singlet.

¹³C NMR: The spectrum will display 9 distinct carbon signals. The carbon atom bonded to

the fluorine (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling

constant (¹JCF). Other carbons in proximity to the fluorine will also show smaller C-F

couplings.[17][18]

Applications in Drug Discovery & Medicinal
Chemistry
6-Fluoroquinolin-3-amine is not an end product but a high-value intermediate. Its structure is

a key component of the pharmacophore for one of the most successful classes of antibacterial

agents.

Cornerstone of Fluoroquinolone Antibiotics
The primary application of this compound is in the synthesis of fluoroquinolone antibiotics like

ciprofloxacin, levofloxacin, and moxifloxacin.[1][2] In these structures:

The 6-fluoro-quinoline core is essential for inhibiting the bacterial enzymes DNA gyrase and

topoisomerase IV.[19][20][21]
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The 3-position (where the amine is located) is typically derivatized to form a carboxylic acid,

which is crucial for binding to the target enzymes.[2]

The amino group itself serves as a precursor or is replaced during the synthesis to install the

required carboxyl group.

The mechanism of these drugs involves stabilizing a toxic enzyme-DNA complex, which leads

to double-strand breaks in the bacterial chromosome, blocking DNA replication and ultimately

causing cell death.[19][22]

Bacterial DNA Replication

Inhibition by Fluoroquinolone

Bacterial DNA

DNA Gyrase / Topoisomerase IV

 Uncoiling

Toxic Drug-Enzyme-DNA
Complex Formed

DNA Replication & Cell Division

 Enables  Drug Binds

Fluoroquinolone
(derived from 6-Fluoroquinolin-3-amine)

Replication Blocked &
DNA Damage

Bacterial Cell Death
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Caption: Mechanism of action of fluoroquinolone antibiotics.

Emerging Roles in Kinase Inhibition
The quinoline scaffold is a "privileged structure" that has been successfully utilized in the

design of protein kinase inhibitors for cancer therapy.[8] Kinases are crucial regulators of cell

signaling, and their dysregulation is a hallmark of many cancers. The 3-aminoquinoline motif

can act as a hinge-binding element, a key interaction for many kinase inhibitors. Therefore, 6-
Fluoroquinolin-3-amine and its derivatives are valuable starting points for the synthesis of

novel inhibitors targeting kinases such as FLT3, EGFR, and others involved in oncogenic

signaling pathways.[7][23]

Safety and Handling
As a laboratory chemical, 6-Fluoroquinolin-3-amine must be handled with appropriate

precautions. It is classified with the following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard Handling Protocol:

Use only in a well-ventilated area, preferably a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion
6-Fluoroquinolin-3-amine is far more than a simple chemical intermediate; it is a testament to

the power of strategic molecular design. The incorporation of the C-6 fluorine atom

revolutionized a major class of antibiotics, and the versatility of the C-3 amino group continues

to provide a gateway for the synthesis of novel therapeutic agents, including next-generation

antibiotics and targeted kinase inhibitors. The robust protocols for its synthesis and

characterization, coupled with its well-understood role in medicinal chemistry, ensure that 6-
Fluoroquinolin-3-amine will remain a compound of high interest and utility for the foreseeable

future in the pursuit of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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